N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide
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Overview
Description
“N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide” is a complex organic compound. It contains a benzyl group, a benzo[d]thiazol-2-yl group with two methoxy substituents, and a phenylsulfonylpropanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of the benzyl group, the benzo[d]thiazol-2-yl group, and the phenylsulfonylpropanamide group would contribute to the complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthetic Chemistry and Characterization
- The synthesis of benzothiazole derivatives, such as N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, involves reactions between benzo[d]thiazol-2-amine and other compounds, demonstrating the chemical versatility and potential for generating a variety of structurally related compounds with diverse properties (Manolov, Ivanov, & Bojilov, 2021).
Biological Activities
- Antimalarial and COVID-19 Applications: Some sulfonamide derivatives, including those related to the target compound, have shown potential in antimalarial activity and as possible treatments against COVID-19 through computational calculations and molecular docking studies. These compounds exhibit promising ADMET properties and selectivity indices, highlighting their therapeutic potential (Fahim & Ismael, 2021).
- Anthelmintic and Anti-inflammatory Activities: Novel imidazothiazole sulfides and sulfones have been synthesized and evaluated for their anthelmintic and anti-inflammatory activities, showing significant potential in these areas (Shetty, Khazi, & Ahn, 2010).
- Herbicidal Activity: The development of 2-aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings has led to compounds with moderate to good herbicidal activity against certain plant species, showcasing the agricultural applications of these chemical frameworks (Liu & Shi, 2014).
- Cytotoxicity, Antimicrobial, and Anti-inflammatory Properties: Various studies have synthesized and characterized benzothiazole and benzimidazole-based derivatives, revealing activities ranging from psychotropic effects to antimicrobial and anti-inflammatory properties. This highlights the compounds' potential in treating various diseases and conditions, including cancer (Zablotskaya et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S2/c1-31-20-13-14-21(32-2)24-23(20)26-25(33-24)27(17-18-9-5-3-6-10-18)22(28)15-16-34(29,30)19-11-7-4-8-12-19/h3-14H,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGILNFRWVSRMIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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